Methyl 4-amino-3-hydroxy-5-iodobenzoate
Description
Properties
Molecular Formula |
C8H8INO3 |
|---|---|
Molecular Weight |
293.06 g/mol |
IUPAC Name |
methyl 4-amino-3-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C8H8INO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,10H2,1H3 |
InChI Key |
QBPXGPDDTDBZAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)N)O |
Origin of Product |
United States |
Preparation Methods
Multi-step Halogenation and Esterification Approach
One of the most detailed and industrially relevant methods involves a multi-step synthesis starting from 4-amino-2-hydroxybenzoic acid or its methyl ester derivatives. This method is well-documented in patent CN110818661B and involves:
Step 1: Esterification of 4-amino-2-hydroxybenzoic acid
The acid is converted to methyl 4-amino-2-hydroxybenzoate by reaction with methanol in the presence of sulfuric acid at 0 °C to 80 °C over 6 hours, yielding approximately 90% methyl ester product.Step 2: Protection of the amino group
The amino group is protected, commonly by acetylation using acetic anhydride in dichloromethane at 0 °C to 10 °C, yielding the p-acetamido derivative with about 72.4% yield.Step 3: Halogenation (Iodination) at the 5-position
The protected intermediate undergoes selective iodination using benzyltrimethylammonium dichloroiodate in dichloromethane/methanol with sodium bicarbonate at room temperature for 18 hours, producing 4-acetamido-5-iodo-2-hydroxy-3-methylbenzoate methyl ester with yields around 85.8%.Step 4: Deprotection and hydrolysis
Finally, the acetyl protecting group is removed under alkaline conditions to yield this compound.
This route achieves an overall yield of approximately 54% across the three main steps, balancing selectivity and practicality for scale-up.
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | Methanol, H2SO4, 0–80 °C, 6 h | 90 | Methyl 4-amino-2-hydroxybenzoate |
| 2 | Amino group protection | Acetic anhydride, DCM, 0–10 °C, 4 h | 72.4 | p-Acetamido derivative |
| 3 | Iodination | Benzyltrimethylammonium dichloroiodate, NaHCO3, RT, 18 h | 85.8 | Selective 5-position iodination |
| 4 | Deprotection | Alkaline hydrolysis | Not specified | Yields high, completes synthesis |
Alternative Halogenation via N-Iodosuccinimide
Another approach involves direct halogenation of 4-protected amino-2-hydroxybenzoic acid or ester with N-iodosuccinimide (NIS) or similar halogenating agents (N-chlorosuccinimide, N-bromosuccinimide) in organic solvents under heating. This method yields 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/ester intermediates, which can be further transformed by coupling reactions and deprotection to yield the target compound. This method is detailed in CN110818661B and provides a flexible halogenation strategy with moderate overall yields (~54%).
Research Findings on Halogenation and Functional Group Manipulation
Peer-reviewed studies (e.g., from Chemical and Pharmaceutical Bulletin) describe the synthesis of 5-halogenated 4-amino-2-alkoxybenzoic acids via halogenation with N-bromosuccinimide (NBS) or iodine monochloride (ICl), followed by alkaline hydrolysis. These methods can be adapted to iodination and methyl ester formation, providing routes to 5-iodo derivatives with good regioselectivity and yields.
Key observations include:
- Use of mild halogenating agents like NIS or ICl for selective 5-position halogenation.
- Protection of amino groups to prevent side reactions during halogenation.
- Alkaline hydrolysis for deprotection and ester formation.
- Challenges with iodine elimination under acidic hydrolysis conditions, requiring careful choice of deprotection methods.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Multi-step esterification + acetyl protection + iodination + deprotection (CN110818661B) | 4-amino-2-hydroxybenzoic acid | Methanol/H2SO4; Ac2O/DCM; Benzyltrimethylammonium dichloroiodate; alkaline hydrolysis | ~54 overall | High regioselectivity; scalable | Multiple steps; moderate yield |
| Direct halogenation with NIS on protected intermediates (CN110818661B) | 4-protected amino-2-hydroxybenzoic acid/ester | N-iodosuccinimide or similar; organic solvent; heating | Moderate | Flexible halogenation; milder conditions | Requires protection steps |
| Bromination + Pd-catalyzed carbonylation (US20030065211A1) | o-Toluidine derivatives | Bromine/AcOH; Pd catalyst; CO; methanol | >90 (bromination and carbonylation) | High yields in individual steps | Not directly for iodinated hydroxybenzoate |
| Halogenation with NBS/ICl + alkaline hydrolysis (Literature) | 4-amino-2-alkoxybenzoic acid esters | NBS or ICl; aqueous alkaline hydrolysis | Good | Mild conditions; good regioselectivity | Possible iodine loss under acid hydrolysis |
Summary and Recommendations
The preparation of this compound is best achieved via a multi-step synthetic route involving:
- Esterification of 4-amino-2-hydroxybenzoic acid,
- Protection of the amino group to avoid side reactions,
- Selective iodination at the 5-position using benzyltrimethylammonium dichloroiodate or N-iodosuccinimide,
- Final deprotection under alkaline conditions to yield the target compound.
This route balances yield, selectivity, and scalability, making it suitable for laboratory and industrial synthesis. Alternative methods involving direct halogenation or palladium-catalyzed transformations are valuable but may require adaptation for the specific iodinated hydroxybenzoate target.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-hydroxy-5-iodobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Methyl 4-amino-3-oxo-5-iodobenzoate.
Reduction: Methyl 4-amino-3-hydroxy-5-aminobenzoate.
Substitution: Methyl 4-amino-3-hydroxy-5-azidobenzoate.
Scientific Research Applications
Methyl 4-amino-3-hydroxy-5-iodobenzoate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique functional groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds with enzymes and receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure enables it to interact with multiple pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Methyl 4-amino-3-iodo-5-methoxybenzoate
- Structural Difference : Replaces the hydroxyl group (-OH) at the 3-position with a methoxy (-OCH₃) group.
- The absence of a hydroxyl group may also alter reactivity in electrophilic substitution reactions .
Ethyl 4-amino-3-hydroxy-5-iodobenzoate
- Structural Difference : Substitutes the methyl ester (-COOCH₃) with an ethyl ester (-COOCH₂CH₃).
- Impact : The ethyl group increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. Ethyl esters are generally more hydrolytically stable than methyl esters under physiological conditions .
Methyl 4-hydroxy-3-iodobenzoate (CAS 15126-06-4)
- Structural Difference: Lacks the amino group (-NH₂) at the 4-position.
Methyl 3,5-dihydroxy-4-iodobenzoate (CAS 338454-02-7)
- Structural Difference : Adds a second hydroxyl group at the 5-position, replacing the iodine atom.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₈H₈INO₃ | 309.06 | -NH₂, -OH, -I, -COOCH₃ | High polarity, moderate lipophilicity |
| Methyl 4-amino-3-iodo-5-methoxybenzoate | C₉H₁₀INO₃ | 323.09 | -NH₂, -OCH₃, -I, -COOCH₃ | Reduced solubility vs. hydroxyl analog |
| Ethyl 4-amino-3-hydroxy-5-iodobenzoate | C₉H₁₀INO₃ | 323.09 | -NH₂, -OH, -I, -COOCH₂CH₃ | Higher lipophilicity than methyl ester |
| Methyl 4-hydroxy-3-iodobenzoate | C₈H₇IO₃ | 294.05 | -OH, -I, -COOCH₃ | Lower basicity due to missing -NH₂ |
Notes:
- Melting points and solubility data for the target compound are unavailable in the provided evidence. However, analogues with iodine substituents (e.g., 4-Iodoaniline, mp 61–63°C ) suggest that halogenation increases melting points due to enhanced intermolecular forces.
- The ethyl ester derivative (Ethyl 4-amino-3-hydroxy-5-iodobenzoate) is expected to have a lower melting point than its methyl counterpart due to reduced crystallinity from the longer alkyl chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
